

# Application Notes and Protocols for Live-Cell Imaging Using ATTO 390

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## Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ATTO 390** is a fluorescent dye characterized by its high fluorescence quantum yield, large Stokes shift, and good photostability, making it a valuable tool for live-cell imaging.<sup>[1][2][3][4]</sup> With an excitation maximum at approximately 390 nm and an emission maximum around 479 nm, this coumarin-based dye is well-suited for a variety of fluorescence microscopy applications, including single-molecule detection and high-resolution microscopy.<sup>[1][5][6][7]</sup> Its moderate hydrophilicity and low molecular weight contribute to its utility in labeling a wide range of biomolecules, including proteins, DNA, and RNA, for dynamic studies in living cells.<sup>[2][3][8]</sup>

These application notes provide a comprehensive guide for utilizing **ATTO 390** in live-cell imaging experiments, covering its photophysical properties, detailed experimental protocols, and recommended imaging setups.

## Data Presentation: Photophysical Properties of ATTO 390

A clear understanding of the spectral and photophysical characteristics of **ATTO 390** is crucial for successful imaging experiments. The following table summarizes the key quantitative data

for this fluorophore.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	390 nm	[1][5]
Emission Maximum ( $\lambda_{em}$ )	476 - 479 nm	[2][7]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	24,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][7]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.90 (90%)	[1][2][7]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	[1][2][7]
Molecular Weight (of NHS-ester)	440 g/mol	[7]
Structure	Coumarin	[1][2][3]

## Experimental Protocols

This section outlines a general protocol for labeling intracellular proteins with **ATTO 390** and subsequent live-cell imaging. It is important to note that optimal conditions for labeling and imaging may vary depending on the specific cell type, the target biomolecule, and the experimental goals.

### I. Labeling of Proteins with **ATTO 390 NHS-Ester**

This protocol provides a general guideline for conjugating **ATTO 390 NHS-ester** to a purified protein.

Materials:

- **ATTO 390 NHS-ester**
- Purified protein of interest in an amine-free buffer (e.g., PBS)
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Sodium bicarbonate buffer (1 M, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in a suitable bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.<sup>[4]</sup> Protein solutions must be free of amine-containing substances like Tris or glycine.<sup>[4]</sup>
  - If the protein is in a Tris-based buffer, dialyze it against PBS.
- Dye Preparation:
  - Immediately before use, prepare a 2 mg/mL stock solution of **ATTO 390** NHS-ester in anhydrous, amine-free DMF or DMSO.<sup>[4]</sup>
- Conjugation Reaction:
  - The optimal dye-to-protein molar ratio can vary. A starting point is a 2-fold molar excess of the reactive dye to the protein.<sup>[4]</sup> For antibodies, a higher ratio (e.g., 4:1 to 15:1) may be necessary.<sup>[4]</sup>
  - Add the calculated volume of the **ATTO 390** solution to the protein solution while gently vortexing.
  - Incubate the reaction for 30 to 60 minutes at room temperature with continuous stirring.<sup>[4]</sup>
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).<sup>[4]</sup>
  - The first colored band to elute is typically the labeled protein.

- Storage:
  - Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[\[4\]](#)

## II. Live-Cell Imaging of ATTO 390-Labeled Biomolecules

This protocol describes the introduction of **ATTO 390**-labeled proteins into living cells and subsequent imaging. The method of introduction will depend on the nature of the labeled molecule and the cell type (e.g., microinjection, electroporation, or cell-penetrating peptides).

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **ATTO 390**-labeled biomolecule
- Live-cell imaging medium (e.g., phenol red-free medium with HEPES)
- Fluorescence microscope equipped for live-cell imaging

Procedure:

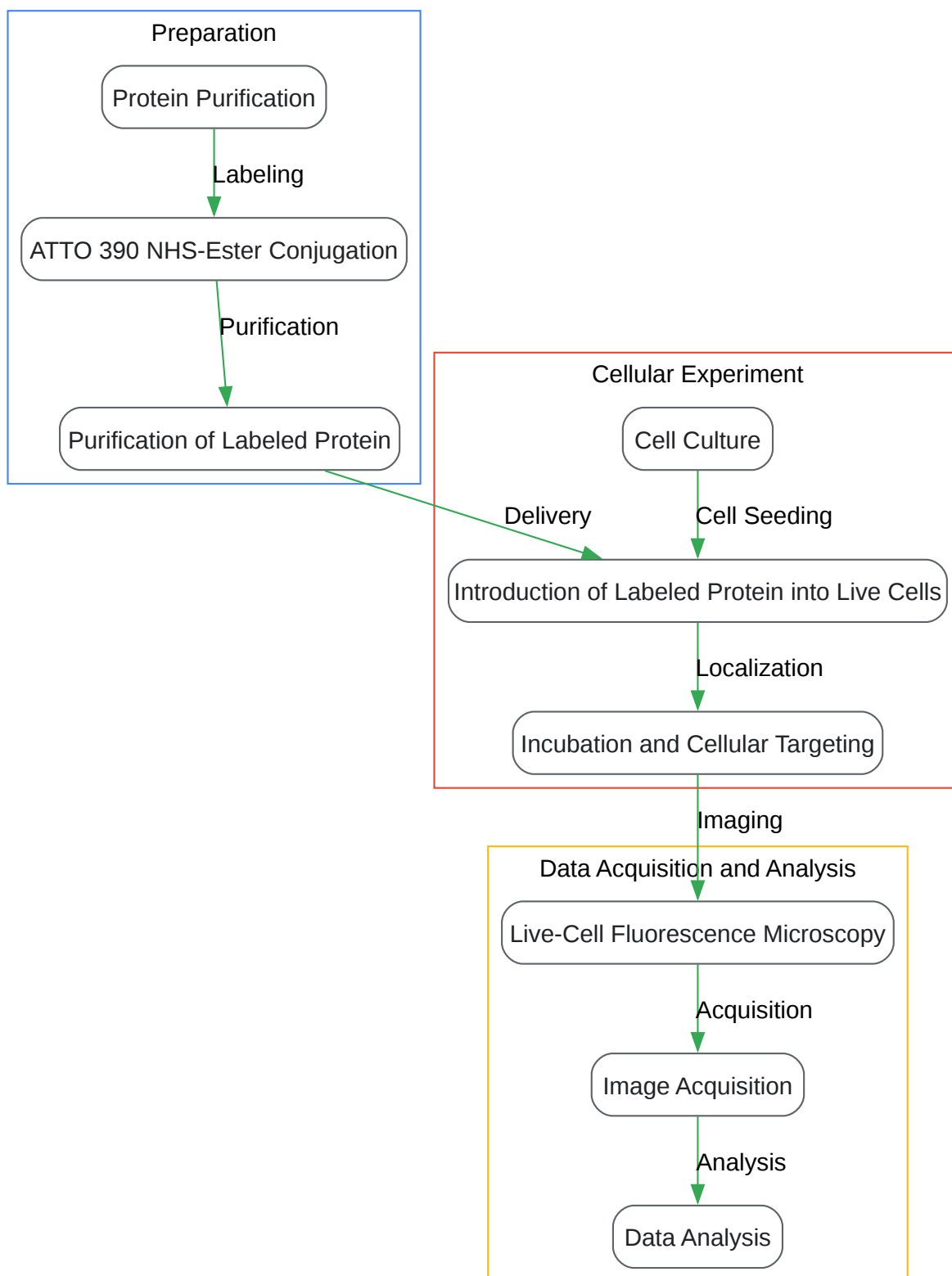
- Cell Preparation:
  - Plate cells on a glass-bottom dish or coverslip at an appropriate density to reach 50-70% confluency on the day of the experiment.
  - Incubate the cells overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Introduction of the Labeled Biomolecule:
  - Wash the cells once with pre-warmed PBS.

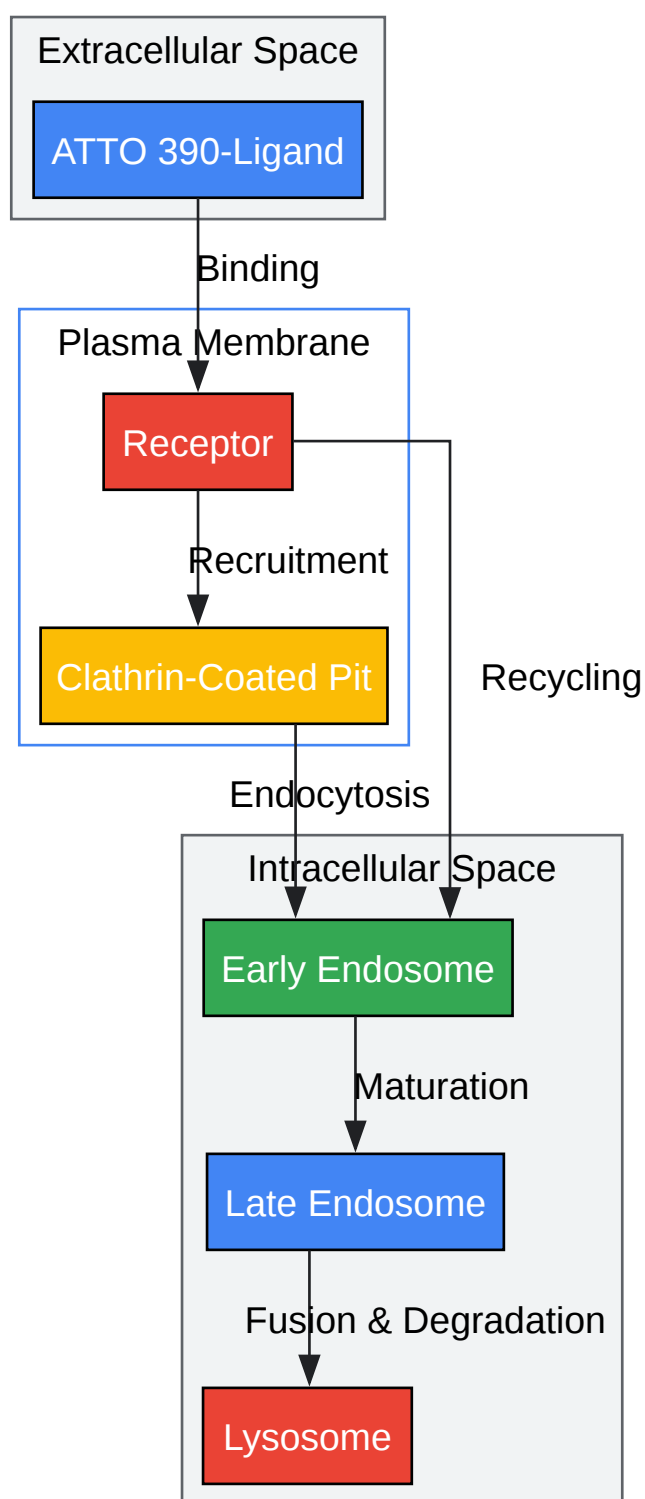
- Introduce the **ATTO 390**-labeled biomolecule into the cells using a suitable delivery method. The concentration of the labeled molecule should be optimized to achieve sufficient signal without causing cytotoxicity.
- Incubation and Recovery:
  - Allow the cells to recover and the labeled molecule to localize to its target. The incubation time will vary depending on the specific biological process being studied.
- Imaging:
  - Replace the culture medium with pre-warmed live-cell imaging medium.
  - Place the dish on the stage of a fluorescence microscope equipped with a 37°C and 5% CO<sub>2</sub> environmental chamber.
  - Excite the **ATTO 390** dye using a suitable light source (e.g., a 405 nm laser or a mercury arc lamp with a 365 nm or 405 nm filter).<sup>[2]</sup>
  - Collect the emitted fluorescence using an appropriate filter set (e.g., a 450/50 nm bandpass filter).<sup>[1]</sup>
  - Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates a general workflow for live-cell imaging experiments using a protein labeled with **ATTO 390**.





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